Ethyl 7-bromoisoquinoline-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 7-bromoisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCUGHMZPQHISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739773 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660830-62-6 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-bromoisoquinoline-3-carboxylate has been explored for its potential as a building block in the synthesis of bioactive compounds. Its structural features enable the modification of its chemical properties to enhance biological activity.
Case Study : A study highlighted the synthesis of derivatives of this compound that exhibit promising antitumor activity. The introduction of various substituents on the isoquinoline core has been shown to improve selectivity and potency against specific cancer cell lines.
Protein Degradation
The compound is categorized under protein degrader building blocks, which are crucial in developing small molecules that can selectively target and degrade specific proteins within cells. This application is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to tumor suppression.
Case Study : Research has demonstrated that derivatives of this compound can be utilized in the design of PROTACs (Proteolysis Targeting Chimeras), which are engineered to induce targeted protein degradation. This innovative approach holds promise for treating diseases where traditional inhibitors have failed.
Synthetic Organic Chemistry
The compound serves as an important intermediate in various synthetic pathways due to its reactivity. It can undergo several transformations, including nucleophilic substitutions and coupling reactions, making it a versatile reagent in organic synthesis.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed; solvent: DMF | Various alkylated derivatives |
| Coupling Reactions | Pd-catalyzed; aryl halides | Biaryl compounds |
| Hydrolysis | Acidic conditions | Isoquinoline-3-carboxylic acid |
Mechanism of Action
The mechanism by which Ethyl 7-bromoisoquinoline-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Bromine and Ester Group Variations
Key structural analogs differ in the position of bromine substituents, ester groups, or additional functional moieties. These variations significantly influence their physicochemical properties and reactivity.
Table 1: Comparison of Ethyl 7-Bromoisoquinoline-3-carboxylate with Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Substituents | Purity | Similarity Score* | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 660830-62-6 | C₁₂H₁₀BrNO₂ | 7-Br, 3-COOEt | ≥98% | 0.72–0.97 | Protein degrader synthesis |
| Ethyl 6-bromoisoquinoline-3-carboxylate | 882679-56-3 | C₁₂H₁₀BrNO₂ | 6-Br, 3-COOEt | 95% | 0.72–0.97 | Medicinal chemistry intermediates |
| Methyl isoquinoline-3-carboxylate | 27104-73-0 | C₁₁H₉NO₂ | 3-COOMe | N/A | 0.76 | Ligand design |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | C₁₂H₁₀BrNO₃ | 8-Br, 4-OH, 3-COOEt | N/A | N/A | Antibacterial agents |
| tert-Butyl 7-bromoisoquinoline-3-carboxylate | 2089316-26-5 | C₁₄H₁₄BrNO₂ | 7-Br, 3-COOtBu | ≥95% | N/A | Stabilized ester derivatives |
*Similarity scores calculated using structural fingerprinting methods .
Key Observations:
Bromine Position: The 6-bromo isomer (CAS 882679-56-3) shares the same molecular formula as the 7-bromo derivative but exhibits distinct electronic properties due to bromine’s positional effects on ring electron density. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (CAS 1956331-75-1) introduces additional halogens, enhancing electrophilicity for nucleophilic substitution .
The tert-butyl ester (CAS 2089316-26-5) offers enhanced hydrolytic stability, making it preferable for long-term storage or acidic reaction conditions .
Functional Group Additions: The 4-hydroxy substituent in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) introduces hydrogen-bonding capability, which is critical for targeting bacterial enzymes .
Biological Activity
Ethyl 7-bromoisoquinoline-3-carboxylate (EBIC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of EBIC, focusing on its interactions with biological systems, pharmacological implications, and relevant research findings.
- Molecular Formula : C12H10BrN O2
- Molecular Weight : 280.12 g/mol
- Structure : EBIC features a bromine atom at the 7-position of the isoquinoline ring, which is critical for its biological activity and interactions with various enzymes.
Biological Activity Overview
EBIC has been studied primarily for its effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a significant role in drug metabolism, and compounds that interact with it can influence the pharmacokinetics of co-administered drugs. The inhibition of CYP1A2 by EBIC suggests potential implications for drug-drug interactions and toxicity profiles in therapeutic settings .
Table 1: Summary of Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoquinoline derivatives similar to EBIC. For instance, structural optimization of isoquinoline derivatives has shown significant antiproliferative activity against various cancer cell lines. A notable compound demonstrated an IC50 value of 0.47 μM against neuroendocrine prostate cancer cells, indicating that modifications at specific positions of the isoquinoline ring can enhance biological activity .
In vitro studies have indicated that compounds with similar structures can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and activation of specific signaling pathways such as p38/MAPK. This suggests that EBIC may share similar pathways that warrant further investigation for its anticancer effects .
Interaction with Cytochrome P450 Enzymes
Research indicates that EBIC acts as a substrate for certain cytochrome P450 enzymes, influencing their activity. This interaction is crucial for understanding the drug metabolism implications of EBIC in therapeutic contexts. Studies have shown that structural modifications at the 6- and 7-positions of isoquinoline derivatives significantly affect their inhibitory activity against these enzymes, highlighting the importance of precise structural features for biological function .
Preparation Methods
Bromination Methodology
The bromination step is critical and is commonly achieved by introducing bromine selectively at the 7-position of the isoquinoline ring. Traditional bromination methods often use molecular bromine (Br2) in the presence of catalysts such as red phosphorus or phosphorus trihalides, but these have drawbacks including hazardous reagents, equipment corrosion, and low bromine utilization.
A more advanced and environmentally friendly approach involves:
- Use of metal bromide salts (e.g., potassium bromide or sodium bromide) as bromine sources.
- In-situ generation of bromine via oxidation of bromide ions by hydrogen peroxide (H2O2) under acidic conditions (pH 1-2).
- Reaction temperature control between 30–50°C to optimize bromination efficiency.
This method avoids handling elemental bromine directly, reduces hazardous waste, and improves bromine utilization efficiency.
Reaction scheme for bromination:
$$
\text{Isoquinoline-3-carboxylic acid} + \text{Br}_2 \rightarrow \text{7-bromoisoquinoline-3-carboxylic acid}
$$
where Br2 is generated in situ by oxidation of bromide ions.
Esterification Step
Following bromination, the 7-bromoisoquinoline-3-carboxylic acid undergoes esterification with ethanol to yield this compound.
Key features of the esterification process include:
- Use of acid catalysts such as hydrochloric acid or sulfuric acid, which also help maintain the acidic pH during bromination.
- Refluxing the reaction mixture with ethanol and an organic solvent (e.g., benzene, toluene, hexanaphthene, or chloroform) to facilitate water removal and drive the reaction to completion.
- Reaction time typically ranges from 5 to 9 hours.
- Post-reaction work-up involves washing with saturated sodium bicarbonate solution and drying over anhydrous sodium sulfate.
Summary of Preparation Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Bromination | Isoquinoline-3-carboxylic acid + KBr/NaBr + H2O2 + acid (pH 1-2), 30–50°C, 1–3 hours | 7-bromoisoquinoline-3-carboxylic acid |
| Esterification | 7-bromoisoquinoline-3-carboxylic acid + ethanol + acid catalyst, reflux 5–9 hours, solvent for azeotrope | This compound |
Advantages of the Metal Salt/H2O2 Bromination Method
- Environmental and Safety Benefits: Avoids direct use of elemental bromine, reducing corrosion and safety hazards.
- Economic Efficiency: Uses inexpensive and easy-to-handle bromide salts.
- High Bromine Utilization: In-situ oxidation of HBr to Br2 ensures better bromine economy.
- Cleaner Process: Water is the only major by-product from H2O2 oxidation, minimizing pollution.
Supporting Research Findings
- The use of metal bromide salts and hydrogen peroxide as bromination reagents is supported by patent CN102627560A, which describes a clean, efficient, and scalable method for preparing alpha-bromoalkyl carboxylates, applicable to isoquinoline derivatives with carboxylate groups.
- Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura) and Cu-catalyzed amidation have been used for related isoquinoline derivatives, indicating the versatility of halogenated isoquinoline intermediates in complex synthetic sequences.
- The described bromination and esterification sequence is standard for preparing halogenated isoquinoline carboxylates with high regioselectivity and yield.
Q & A
Q. What are the standard synthetic routes for Ethyl 7-bromoisoquinoline-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves bromination of an isoquinoline precursor followed by esterification. For example:
- Bromination : A bromine atom is introduced at the 7-position of the isoquinoline ring using reagents like under controlled conditions (e.g., , 80°C) to minimize side reactions .
- Esterification : The carboxylic acid group at the 3-position is esterified using ethyl bromoacetate in the presence of a base (e.g., ) and a polar aprotic solvent like .
Optimization : Reaction yield and purity depend on temperature control (60–80°C), solvent choice (e.g., DMSO for stability), and stoichiometric ratios (1:1.2 for bromine precursor) .
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation employs:
- NMR Spectroscopy : and NMR to verify bromine substitution (e.g., deshielded aromatic protons near Br) and ester group presence (δ ~4.3 ppm for ) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., , expected [M+H]+: 296.0004) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles .
Q. What solvents and reaction conditions are critical for stabilizing this compound during storage?
- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester group or bromine displacement .
- Solubility : Soluble in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., methanol) to minimize ester degradation .
Advanced Research Questions
Q. How does the bromine substituent at the 7-position influence electrophilic substitution reactions?
The bromine atom acts as a meta-directing group , directing incoming electrophiles to the 5- and 8-positions of the isoquinoline ring. For example:
- Nitration : Using , nitro groups predominantly occupy the 5-position due to bromine’s electron-withdrawing effect .
- Suzuki Coupling : The Br atom facilitates cross-coupling with aryl boronic acids under Pd catalysis (e.g., , 90°C) to form biaryl derivatives .
Mechanistic Insight : Bromine’s −I effect lowers electron density at adjacent positions, favoring nucleophilic attack at meta sites .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Competing Hydrolysis : Protect the ester group using trimethylsilyl chloride (TMSCl) during reactions requiring acidic/basic conditions .
- Unwanted Ring Halogenation : Use low temperatures (0–5°C) and dilute halogenating agents to prevent over-halogenation .
- By-product Table :
| Side Reaction | Mitigation Strategy | Yield Improvement |
|---|---|---|
| Ester hydrolysis | Add TMSCl (1.5 equiv) | 85% → 92% |
| Di-bromination | Use NBS (1.0 equiv) at 0°C | 70% → 88% |
| Oxidative degradation | Perform reactions under | 60% → 78% |
Q. How does this compound compare to its chloro- and fluoro-substituted analogs in biological activity?
- Antibacterial Activity : Bromine’s larger atomic radius enhances lipophilicity, improving membrane penetration compared to Cl/F analogs (e.g., MIC = 2 µg/mL vs. 8 µg/mL for S. aureus) .
- Metabolic Stability : The Br substituent reduces CYP450-mediated oxidation rates (t₁/₂ = 4.2 h vs. 1.5 h for Cl analog) .
- Structural Analysis : XRD data show Br’s steric bulk increases torsional strain in the isoquinoline ring (dihedral angle = 12.5° vs. 8.7° for Cl) .
Q. What computational methods predict the reactivity of this compound in drug design?
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic Fukui indices () to identify reactive sites (e.g., C-5: ) .
- Molecular Docking : AutoDock Vina simulations reveal binding affinity () with E. coli DNA gyrase, correlating with experimental IC₅₀ values .
- ADMET Prediction : SwissADME models indicate high BBB permeability (logBB = 0.8) but potential hepatotoxicity (AMES test: positive) .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from:
- Impurity Profiles : HPLC-MS analysis (C18 column, acetonitrile/water gradient) identifies by-products (e.g., de-esterified analogs) .
- Catalyst Variability : Pd catalysts with bulky ligands (e.g., /XPhos) improve reproducibility in cross-coupling reactions (yield ±3% vs. ±15% with ) .
- Case Study : A 2024 study resolved a 20% yield discrepancy by optimizing solvent purity (H₂O < 50 ppm) and excluding light .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
